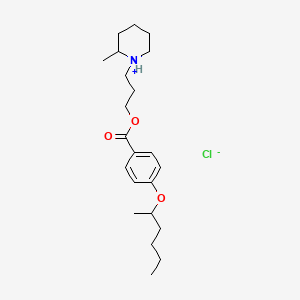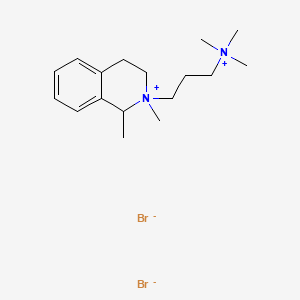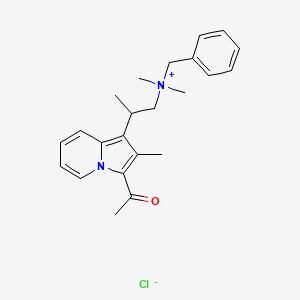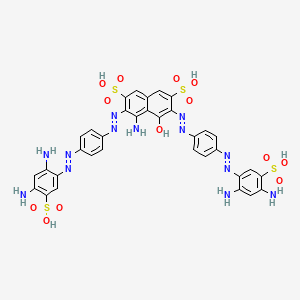
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-((2,4-diamino-5-sulfophenyl)azo)phenyl)azo)-5-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-((2,4-diamino-5-sul fophenyl)azo)phenyl)azo)-5-hydroxy- is a complex organic compound with a molecular formula of C34H29N13O7S2[_{{{CITATION{{{1{2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis [2- [4- [2- (2,4 ](https://cdxappsepagov/oms-substance-registry-services/substance-details/142695){{{CITATION{{{_1{2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis [2- [4- 2- (2,4 ....
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound is synthesized through a multi-step process involving diazotization and azo coupling reactions. The starting materials typically include naphthalenedisulfonic acid, 2,4-diaminobenzenesulfonic acid, and 3-aminophenol. The reaction conditions involve maintaining specific temperatures and pH levels to ensure the formation of the desired azo bonds.
Industrial Production Methods: In an industrial setting, the compound is produced in large batches using continuous flow reactors. The process involves precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other suitable methods to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[2 ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium dithionite are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of sulfonyl groups.
Reduction: Reduction of azo bonds to amine groups.
Substitution: Introduction of different functional groups.
Applications De Recherche Scientifique
The compound finds applications in various fields, including chemistry, biology, medicine, and industry[_{{{CITATION{{{_3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[2 ....
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions[_{{{CITATION{{{3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2 ...](https://www.chemspider.com/Chemical-Structure.13657666.html). Biology: The compound is utilized in biological staining and imaging techniques[{{{CITATION{{{3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2 ...](https://www.chemspider.com/Chemical-Structure.13657666.html). Medicine: {{{CITATION{{{3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2 ...](https://www.chemspider.com/Chemical-Structure.13657666.html). Industry: The primary use of the compound is as a synthetic dye in textiles, leather, and paper industries[{{{CITATION{{{_1{2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis [2- [4- 2- (2,4 ....
Mécanisme D'action
The compound exerts its effects through its interaction with molecular targets and pathways. The azo bonds and sulfonic acid groups play a crucial role in its mechanism of action. The specific pathways involved depend on the application, such as binding to cellular receptors in biological systems or acting as a catalyst in chemical reactions.
Comparaison Avec Des Composés Similaires
Direct Blue 6
Direct Red 28
Direct Yellow 11
Uniqueness: 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-((2,4-diamino-5-sul fophenyl)azo)phenyl)azo)-5-hydroxy- is unique due to its complex structure and the presence of multiple azo and sulfonic acid groups, which contribute to its diverse applications and reactivity.
Propriétés
Numéro CAS |
73944-13-5 |
|---|---|
Formule moléculaire |
C34H29N13O13S4 |
Poids moléculaire |
955.9 g/mol |
Nom IUPAC |
4-amino-3,6-bis[[4-[(2,4-diamino-5-sulfophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H29N13O13S4/c35-20-11-22(37)26(61(49,50)51)13-24(20)44-40-16-1-5-18(6-2-16)42-46-32-28(63(55,56)57)9-15-10-29(64(58,59)60)33(34(48)30(15)31(32)39)47-43-19-7-3-17(4-8-19)41-45-25-14-27(62(52,53)54)23(38)12-21(25)36/h1-14,48H,35-39H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) |
Clé InChI |
FXXFIMKBSJLZJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)S(=O)(=O)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)N=NC6=CC(=C(C=C6N)N)S(=O)(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
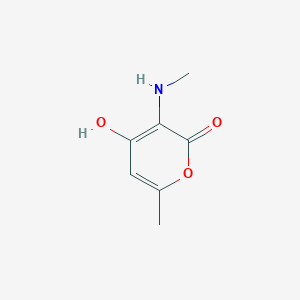
![7-(2-(Dimethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15347955.png)
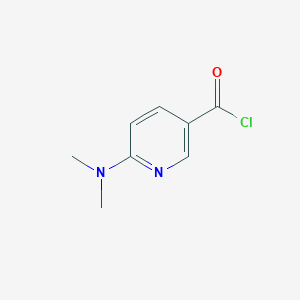
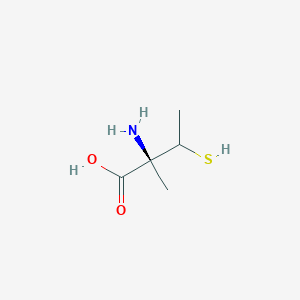



![1-(Diethylamino)-3-[2-(diethylamino)-1-[[(2-ethylpentyl)oxy]methyl]ethoxy]propan-2-OL dihydrochloride](/img/structure/B15347974.png)
